4-Amino-1-(3-fluorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3-fluorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl groups, contributing to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-fluorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Amination and Methylation: The amino group is introduced through a nucleophilic substitution reaction, followed by methylation using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino or methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the fluorophenyl group or other reducible sites using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated benzene derivatives, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, 4-Amino-1-(3-fluorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may modulate the activity of its targets by altering their conformation or catalytic activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(3-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Similar structure with a chlorine atom instead of fluorine.
4-Amino-1-(3-methylphenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-Amino-1-(3-fluorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-3,7,7-trimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C19H19FN4O/c1-10-15-17(21)16-13(8-19(2,3)9-14(16)25)22-18(15)24(23-10)12-6-4-5-11(20)7-12/h4-7H,8-9H2,1-3H3,(H2,21,22) |
InChI Key |
DKOZFKLRXKFWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)(C)C)C(=C12)N)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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